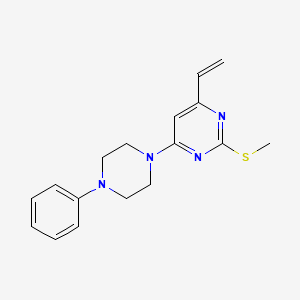![molecular formula C27H26F3N B14212480 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole CAS No. 827017-48-1](/img/structure/B14212480.png)
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Applications De Recherche Scientifique
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole can be compared with other indole derivatives that contain different substituents. Similar compounds include:
2-Trifluoromethylindole: Lacks the hexyl and phenyl groups, resulting in different chemical and biological properties.
1-Phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole: Lacks the hexyl group, affecting its lipophilicity and stability.
3-Phenyl-1H-indole: Lacks both the hexyl and trifluoromethyl groups, leading to significantly different reactivity and biological activity.
The unique combination of the hexyl, phenyl, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
827017-48-1 |
|---|---|
Formule moléculaire |
C27H26F3N |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C27H26F3N/c1-2-3-4-8-15-25-26(20-16-18-21(19-17-20)27(28,29)30)23-13-9-10-14-24(23)31(25)22-11-6-5-7-12-22/h5-7,9-14,16-19H,2-4,8,15H2,1H3 |
Clé InChI |
VBHOZAFWYSZLDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
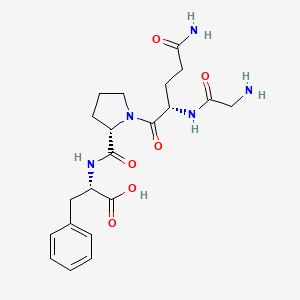
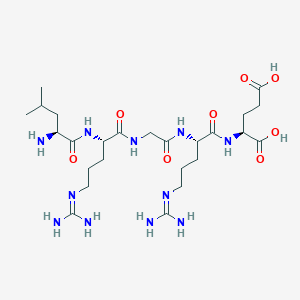
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
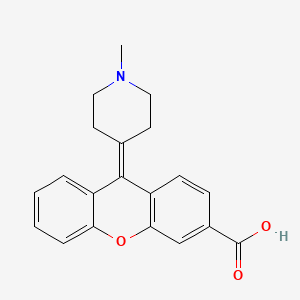
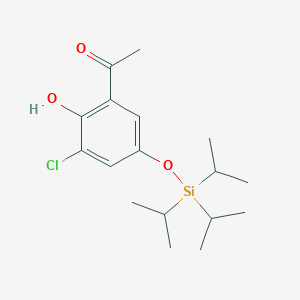

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


